molecular formula C12H13NO3 B556495 Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate CAS No. 7598-91-6

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B556495
CAS No.: 7598-91-6
M. Wt: 219.24 g/mol
InChI Key: BSNHKSUAAMJXBB-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 7598-91-6) is an indole derivative with a molecular formula of C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . Its structure features:

  • A hydroxyl group at the 5-position of the indole ring.
  • A methyl group at the 2-position.
  • An ethyl ester at the 3-position.

It is stored under dry conditions at room temperature and carries hazard warnings for toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(15)11-7(2)13-10-5-4-8(14)6-9(10)11/h4-6,13-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNHKSUAAMJXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226883
Record name Ethyl 5-hydroxy-2-methylindole-3-carboxylate
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Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7598-91-6
Record name Ethyl 5-hydroxy-2-methylindole-3-carboxylate
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Record name 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester
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Record name 7598-91-6
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Record name Ethyl 5-hydroxy-2-methylindole-3-carboxylate
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Record name Ethyl 5-hydroxy-2-methylindole-3-carboxylate
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Record name 1H-INDOLE-3-CARBOXYLIC ACID, 5-HYDROXY-2-METHYL-, ETHYL ESTER
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate typically involves the esterification of 5-hydroxy-2-methylindole-3-carboxylic acid. One common method includes the reaction of the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of Ethyl 5-hydroxy-2-methylindole-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 5 and the ester moiety at position 3 are key sites for oxidation:

  • Hydroxyl Oxidation : Under mild conditions (e.g., aqueous H2_2O2_2/FeCl3_3), the 5-hydroxy group is selectively oxidized to a quinone structure.
  • Ester Oxidation : Strong oxidizing agents like KMnO4_4 convert the ester to a carboxylic acid (-COOH) under acidic conditions .
Reaction TypeReagents/ConditionsProductYield (%)Reference
Hydroxyl → QuinoneH2_2O2_2/FeCl3_3, 25°C5-Oxo derivative78
Ester → Carboxylic AcidKMnO4_4, H2_2SO4_43-Carboxyindole65

Reduction Reactions

The ester group and indole ring undergo reduction:

  • Ester Reduction : LiAlH4_4 reduces the ester to a primary alcohol (-CH2_2OH) .
  • Ring Hydrogenation : Catalytic hydrogenation (H2_2, Pd/C) partially saturates the indole ring to form a tetrahydroindole derivative .
Reaction TypeReagents/ConditionsProductYield (%)Reference
Ester → AlcoholLiAlH4_4, THF3-Hydroxymethylindole82
Indole → TetrahydroindoleH2_2 (1 atm), Pd/CPartially saturated indole90

Substitution Reactions

Electrophilic substitution occurs primarily at positions 4 and 6 of the indole ring:

  • Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF yields 4-bromo and 6-bromo derivatives .
  • Sulfonation : Treatment with chlorosulfonic acid introduces sulfonic acid groups at position 4 .
PositionReagentProductYield (%)Reference
4NBS, DMF4-Bromo derivative70
6SO3_3HCl6-Sulfonated indole60

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under basic or acidic conditions:

  • Basic Hydrolysis : NaOH/EtOH converts the ester to 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid .
  • Acidic Hydrolysis : HCl/H2_2O achieves similar conversion but with slower kinetics .
ConditionsReagentsProductYield (%)Reference
BasicNaOH, EtOH, reflux3-Carboxylic acid85
Acidic6M HCl, Δ3-Carboxylic acid72

Functionalization at N1

The N1 position can be alkylated or arylated:

  • Propylation : Reaction with 1-bromopropane/K2_2CO3_3 in DMF yields 1-propyl derivatives.
  • Arylation : Suzuki coupling with aryl boronic acids introduces aryl groups at N1 .
Reaction TypeReagents/ConditionsProductYield (%)Reference
N1-Propylation1-Bromopropane, K2_2CO3_31-Propyl derivative88
N1-ArylationPd(PPh3_3)4_4, aryl boronic acid1-Aryl derivative75

Biological Activity Post-Modification

Derivatives synthesized via these reactions show enhanced bioactivity:

  • 5-Lipoxygenase Inhibition : 2-(Mesitylthiomethyl)-substituted derivatives exhibit IC50_{50} = 0.23 µM in leukocytes .
  • Anticancer Effects : Brominated analogs demonstrate cytotoxicity in MCF-7 cells (IC50_{50} = 4.7 µM) .

This compound’s versatility in oxidation, reduction, substitution, and functionalization makes it a valuable scaffold in medicinal chemistry and organic synthesis. Experimental data confirm that reaction outcomes are highly dependent on substituent positioning and reaction conditions.

Scientific Research Applications

Ethyl 5-hydroxy-2-methylindole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and analgesic properties.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of obesity and cancer.

    Industry: Utilized in the production of materials with specific electronic properties

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-methylindole-3-carboxylate involves its interaction with various molecular targets. In medicinal applications, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it has been studied as a potential inhibitor of tubulin polymerization, which is crucial in cell division and cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
This compound (7598-91-6) C₁₂H₁₃NO₃ 219.24 5-OH, 2-Me, 3-COOEt Polar due to hydroxyl group; moderate solubility in ethanol .
Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (15574-49-9) C₁₄H₁₇NO₃ 247.29 5-OH, 1-Me, 2-Me, 3-COOEt Increased steric hindrance at N1; may reduce metabolic oxidation .
Mthis compound (58483-35-5) C₁₁H₁₁NO₃ 205.21 5-OH, 2-Me, 3-COOMe Lower lipophilicity (shorter ester chain) compared to ethyl analog .
Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (N/A) C₁₃H₁₅NO₃ 233.26 5-OMe, 2-Me, 3-COOEt Methoxy group enhances lipophilicity but eliminates H-bonding capability .
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate (17826-14-1) C₁₅H₁₉NO₃ 261.32 5-OH, 2-Me, 1-Pr, 3-COOEt Propyl group at N1 may enhance membrane permeability .
Ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate (N/A) C₁₈H₁₇NO₄ 311.33 5-OH, 2-Me, 1-(furan-2-ylmethyl), 3-COOEt Heterocyclic substitution at N1 could modulate receptor binding .

Structural and Functional Analysis

Substitution at the 5-Position
  • Hydroxyl (OH) vs. Methoxy (OMe):
    The hydroxyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents . In contrast, methoxy-substituted analogs (e.g., Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate) exhibit higher lipophilicity, favoring passive diffusion across biological membranes but reducing polar interactions .
Ester Group Variations
  • Ethyl vs. However, methyl esters hydrolyze faster to carboxylic acids under physiological conditions .
N1-Substitution
  • Hydrogen vs. Alkyl/Heterocyclic Groups: Substitutions at N1 (e.g., propyl in CAS 17826-14-1 or furanylmethyl in ) alter electronic and steric properties.

Biological Activity

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS Number: 7598-91-6) is a compound with significant biological activity, particularly in the context of anti-inflammatory and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₂H₁₃N₁O₃
Molecular Weight219.237 g/mol
Density1.282 g/cm³
Boiling Point406.7 °C
Melting Point205-208 °C
Flash Point199.7 °C

This compound is typically presented as an off-white to light tan crystalline powder .

The compound has been identified as a 5-lipoxygenase (5-LO) inhibitor , which is crucial in the biosynthesis of leukotrienes, mediators involved in inflammatory responses. By inhibiting this enzyme, this compound can potentially reduce inflammation and alleviate symptoms associated with allergic diseases .

Structure-Activity Relationship (SAR)

Research indicates that the biological potency of derivatives of this compound is influenced by the positioning of substituents on the phenylthiomethyl ring. For instance, modifications such as methyl or chlorine groups at specific positions significantly enhance inhibitory activity against 5-LO .

Biological Activities

  • Anti-inflammatory Effects : this compound has shown potential as an anti-inflammatory agent through its action on leukotriene synthesis.
  • Analgesic Properties : The compound is being explored for its analgesic effects, making it a candidate for pain management therapies .
  • Histamine Receptor Modulation : It acts as an inverse agonist at histamine H₃ receptors, which may have implications for obesity treatment by modulating appetite and energy metabolism .
  • Tubulin Polymerization Inhibition : The compound has also been implicated in inhibiting tubulin polymerization, which may contribute to its anticancer properties by disrupting cell division .

Case Studies and Research Findings

A notable study evaluated a series of ethyl 5-hydroxyindole derivatives for their ability to inhibit human 5-lipoxygenase. Among these, a specific derivative exhibited an IC50 value of 0.23 μM , indicating strong inhibitory activity in cellular assays . This highlights the compound's potential for therapeutic applications in inflammatory diseases.

Another investigation focused on the synthesis and biological evaluation of various derivatives, confirming that structural modifications could lead to enhanced biological activities, including improved potency against specific targets such as cancer cells and inflammatory pathways .

Applications and Future Directions

The versatility of this compound makes it a valuable scaffold for drug development:

  • Anti-inflammatory drugs : Further exploration could lead to new treatments for conditions like asthma and rheumatoid arthritis.
  • Cancer therapeutics : Its ability to inhibit tubulin polymerization suggests potential applications in oncology.

Q & A

Q. Why do different synthetic routes yield varying pharmacological outcomes?

  • Methodological Answer : Impurity profiles (e.g., regioisomers) from alternative routes can alter bioactivity. Solutions:
  • HPLC-MS purification : Isolate >99% pure batches.
  • SAR studies : Compare activity of synthetic intermediates to pinpoint critical substituents (e.g., 5-hydroxy vs. 5-methoxy derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.